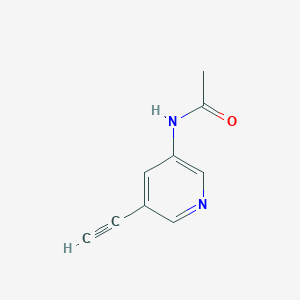

N-(5-Ethynylpyridin-3-yl)acetamide

Description

Background and Significance of Ethynylpyridine and Acetamide (B32628) Motifs in Organic Chemistry

The structural architecture of N-(5-Ethynylpyridin-3-yl)acetamide is characterized by the amalgamation of two key chemical motifs: an ethynylpyridine core and an acetamide substituent. Both of these structural units are of considerable importance in the field of organic chemistry and medicinal chemistry.

The pyridine (B92270) ring is a foundational heterocyclic scaffold frequently encountered in both natural products and synthetic pharmaceuticals. nih.gov Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and address issues related to protein binding. nih.govnih.gov The incorporation of an ethynyl (B1212043) group onto the pyridine ring introduces a region of high electron density and a rigid, linear acetylene (B1199291) functionality. This can facilitate specific interactions with biological targets and provides a versatile handle for further chemical modifications through reactions such as click chemistry or Sonogashira coupling.

The acetamide group, with its characteristic CH3CONH- structure, is the simplest amide derived from acetic acid. patsnap.comwikipedia.org It is a common feature in many biologically active compounds and pharmaceuticals. patsnap.comnih.gov The amide bond is crucial for the structure of proteins and can participate in hydrogen bonding, which influences a molecule's solubility and its ability to interact with biological macromolecules like enzymes and receptors. patsnap.compatsnap.com Acetamide derivatives have been explored for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govarchivepp.com

Overview of Research Domains Relevant to this compound and Analogous Structures

The unique combination of the ethynylpyridine and acetamide moieties in this compound makes it and its analogs relevant to several key areas of research:

Medicinal Chemistry: The pyridine scaffold is a constituent of numerous FDA-approved drugs, with a significant number targeting cancer and central nervous system disorders. nih.gov Acetamide derivatives are also widely studied for their therapeutic potential against a variety of diseases. nih.gov For instance, N-substituted acetamides have shown promise as enzyme inhibitors. patsnap.com The structural features of this compound suggest its potential as a scaffold for the design of novel therapeutic agents.

Chemical Biology: The ethynyl group serves as a powerful tool for chemical biologists. It can be used in bioorthogonal chemistry to tag and visualize biomolecules in living systems without interfering with native biological processes. This allows for the detailed study of a compound's mechanism of action and its interactions with cellular components.

Materials Science: Pyridine-containing polymers and organic materials are investigated for their electronic and optical properties. The rigid, conjugated system of the ethynylpyridine core could be exploited in the development of novel functional materials.

Rationales for the Selection of this compound as a Research Focus

The focused study of this compound is driven by several key scientific rationales:

Structural Novelty and Potential for Biological Activity: The specific combination of the ethynyl, pyridine, and acetamide functionalities in one molecule is not commonplace, offering the potential for novel biological activities that may differ from compounds containing only one or two of these motifs. patsnap.com

Scaffold for Library Synthesis: The ethynyl group provides a reactive site for the straightforward synthesis of a diverse library of derivatives. This allows for systematic structure-activity relationship (SAR) studies, where the effect of modifying different parts of the molecule on its biological activity can be assessed.

Probe for Target Identification: The compound can be used as a chemical probe to identify and validate new biological targets for drug discovery. The ethynyl group allows for the attachment of reporter tags, facilitating the isolation and identification of proteins that bind to the molecule.

Fundamental Chemical Research: The synthesis and characterization of this compound and its analogs contribute to the fundamental understanding of the chemical reactivity and physical properties of molecules containing these functional groups. patsnap.com

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

N-(5-ethynylpyridin-3-yl)acetamide |

InChI |

InChI=1S/C9H8N2O/c1-3-8-4-9(6-10-5-8)11-7(2)12/h1,4-6H,2H3,(H,11,12) |

InChI Key |

HDABVEDPHZIOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CN=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Ethynylpyridin 3 Yl Acetamide and Derivatives

Retrosynthetic Analysis of N-(5-Ethynylpyridin-3-yl)acetamide

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection is at the carbon-carbon triple bond, pointing to a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as the final key step. This approach would involve the coupling of a terminal alkyne with a halogenated N-(pyridin-3-yl)acetamide precursor.

Further disconnection of the acetamide (B32628) group from the pyridine (B92270) ring reveals 3-amino-5-halopyridine as a key intermediate. This intermediate, in turn, can be derived from more readily available pyridine precursors through halogenation and amination or reduction of a nitro group. This step-wise disconnection provides a clear roadmap for the forward synthesis.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section outlines the common strategies for synthesizing the halogenated pyridine intermediates and the subsequent introduction of the acetamide and ethynyl (B1212043) moieties.

Synthesis of Halogenated Pyridine Intermediates (e.g., 5-Halopyridin-3-amine)

The synthesis of 5-halopyridin-3-amines is a critical starting point. One common approach involves the nitration of 3-chloropyridine (B48278) to yield 3-chloro-5-nitropyridine, which is then reduced to 5-chloro-3-aminopyridine. chemicalbook.com Another method starts from the more accessible 3-aminopyridine (B143674). wikipedia.org Protection of the amino group, for instance with a Boc group, allows for directed metallation at the 4-position, followed by halogenation to introduce a halogen atom. nih.gov Subsequent deprotection yields the desired 3-amino-4-halopyridine. nih.gov The choice of halogen (iodine, bromine, or chlorine) can influence the reactivity in subsequent cross-coupling reactions, with iodides generally being the most reactive. wikipedia.org

| Starting Material | Reagents | Product | Notes |

| 3-Chloropyridine | 1. Nitrating agent 2. Reducing agent | 5-Chloro-3-aminopyridine | A two-step process involving nitration and subsequent reduction. chemicalbook.com |

| 3-Aminopyridine | 1. Boc anhydride (B1165640) 2. Lithiating agent 3. Halogen source 4. Acid | 3-Amino-4-halopyridine | A multi-step sequence involving protection, directed ortho-metalation, halogenation, and deprotection. nih.gov |

This table summarizes common synthetic routes to halogenated 3-aminopyridine intermediates.

Introduction of the Acetamide Moiety to the Pyridine Core

The introduction of the acetamide group is typically achieved through the acylation of the amino group of a 3-aminopyridine derivative. publish.csiro.au This reaction is generally straightforward and can be accomplished using acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. publish.csiro.ausemanticscholar.org Studies on the acetylation of aminopyridines have shown that for 3-aminopyridines, the reaction proceeds directly at the exocyclic amino nitrogen. publish.csiro.au

| Starting Material | Acetylating Agent | Base (optional) | Product |

| 3-Aminopyridine | Acetic Anhydride | Triethylamine | N-(Pyridin-3-yl)acetamide |

| 5-Halo-3-aminopyridine | Acetyl Chloride | Pyridine | N-(5-Halopyridin-3-yl)acetamide |

This table illustrates the acetylation of aminopyridine precursors.

Ethynyl Group Installation via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orgnih.gov In the synthesis of this compound, this reaction involves the coupling of an N-(5-halopyridin-3-yl)acetamide with a suitable terminal alkyne, often trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netorganic-chemistry.org The trimethylsilyl (B98337) group can be removed in situ or in a subsequent step to yield the terminal alkyne. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

| Aryl Halide | Alkyne | Catalyst System | Product |

| N-(5-Iodopyridin-3-yl)acetamide | Trimethylsilylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | N-(5-((Trimethylsilyl)ethynyl)pyridin-3-yl)acetamide |

| N-(5-Bromopyridin-3-yl)acetamide | Ethynyltrimethylsilane | Pd(CFCOO)₂, PPh₃, CuI, Base | N-(5-((Trimethylsilyl)ethynyl)pyridin-3-yl)acetamide |

This table provides examples of Sonogashira coupling reactions for the synthesis of the target scaffold.

Stereoselective Synthesis of Chiral Derivatives Bearing the this compound Scaffold

The this compound scaffold can be incorporated into larger, chiral molecules. The stereoselective synthesis of such derivatives would typically involve the use of chiral building blocks or chiral catalysts at a suitable stage of the synthesis. For example, if a chiral amine is used in the initial steps, or if a chiral auxiliary is employed, the resulting this compound derivative will be chiral. Alternatively, if a prochiral substrate is used, an asymmetric catalyst could be employed to induce stereoselectivity. While specific examples for the stereoselective synthesis of derivatives of this compound are not detailed in the provided search results, the general principles of asymmetric synthesis would apply.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of this compound and its precursors is paramount to remove unreacted starting materials, catalysts, and byproducts. A combination of extraction, chromatography, and crystallization techniques is typically employed at various stages of the synthesis.

Following a synthetic reaction, an initial workup procedure is generally performed. This often involves quenching the reaction mixture with an aqueous solution and extracting the desired product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate before being concentrated under reduced pressure. nih.gov

Column Chromatography:

Flash column chromatography over silica (B1680970) gel is a cornerstone technique for the purification of the intermediates and the final product. nih.gov The choice of eluent system is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used. For compounds similar in structure to this compound and its intermediates, common solvent systems include mixtures of petroleum ether/ethyl acetate or hexane/ethyl acetate. nih.govmdpi.commdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 1: Typical Column Chromatography Conditions for Pyridine and Acetamide Derivatives

| Compound Type | Stationary Phase | Eluent System (v/v) |

| N-Arylacetamide | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 30:1) nih.gov |

| Ethynyl-Aryl Compounds | Silica Gel | Hexane / Ethyl Acetate (e.g., 2:1) |

| Aminopyridine Derivatives | Silica Gel | Dichloromethane / Methanol |

Crystallization:

Crystallization is a powerful technique for the final purification of solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. For pyridine derivatives, recrystallization from solvents such as ethanol (B145695) or water can be effective. mdpi.com The choice of solvent is determined empirically to provide a high recovery of pure crystals.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for the analysis of the final compound, reverse-phase high-performance liquid chromatography (RP-HPLC) can be utilized. In this technique, a non-polar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an additive like formic acid or phosphoric acid to improve peak shape. This method is scalable and can be used for the isolation of impurities in preparative separations.

Table 2: Illustrative HPLC Parameters for Acetamide Analysis

| Parameter | Condition |

| Column | Reverse Phase (e.g., C18) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

The successful synthesis of this compound relies heavily on the meticulous application of these purification techniques at each step to ensure the integrity and purity of the final compound and its synthetic intermediates.

Chemical Reactivity and Transformational Chemistry of N 5 Ethynylpyridin 3 Yl Acetamide

Reactions Involving the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne is a highly versatile functional group, primarily known for its participation in cycloaddition reactions, which are fundamental for constructing more complex molecular architectures.

The most prominent reaction of the terminal ethynyl group on N-(5-Ethynylpyridin-3-yl)acetamide is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) in the presence of a copper(I) catalyst. acs.orgnih.gov The reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, typically proceeding under mild conditions, often in aqueous solvents. sigmaaldrich.com

The process transforms the alkyne and azide into a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This triazole linker is not merely a passive connector; it is resistant to hydrolysis, oxidation, and reduction, making it an ideal linkage for biological and materials science applications. sigmaaldrich.com For this compound, this reaction provides a powerful method for conjugation to biomolecules, synthetic polymers, or surfaces that have been functionalized with an azide group. mdpi.com The reliability of CuAAC makes the compound a useful building block for creating targeted probes and complex molecular assemblies. sigmaaldrich.commdpi.com The reaction mechanism involves the formation of a copper(I) acetylide complex, which then reacts with the azide to form a six-membered copper-containing intermediate before rearranging to the final triazole product. acs.org

Table 1: Overview of CuAAC Reaction with this compound

| Reactants | Catalyst | Product | Key Features |

|---|

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction is a catalyst-free version of the azide-alkyne cycloaddition. It relies on the high reactivity of a strained cycloalkyne, such as a derivative of cyclooctyne (B158145), which readily reacts with azides under physiological conditions without the need for a catalyst. nih.govnih.gov

In the context of this compound, it would typically be an azide-functionalized biomolecule reacting with a strained cyclooctyne derivative. However, the principle allows for the alkyne on this compound to react with an azide-functionalized partner if sufficient activation is achieved, though the classic SPAAC pathway involves a strained alkyne. rsc.orgchemrxiv.org This biocompatible conjugation method is particularly valuable for modifying molecules within living systems. nih.gov The reaction proceeds rapidly at room temperature and offers control over regioselectivity. rsc.orgchemrxiv.org

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None |

| Alkyne | Terminal Alkyne (e.g., this compound) | Strained Cycloalkyne (e.g., cyclooctyne) |

| Toxicity | Copper catalyst can be toxic to cells. nih.gov | Generally considered biocompatible. nih.gov |

| Applications | Organic synthesis, materials science, bioconjugation (in vitro). nih.gov | Covalent modification in living systems, bioconjugation (in vivo). nih.govnih.gov |

Beyond the well-known azide-alkyne cycloadditions, the ethynyl group is a versatile partner in various other cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition is a general class of reactions that includes the azide-alkyne reaction, where a 1,3-dipole reacts with a dipolarophile (the alkyne) to form a five-membered ring. nih.gov this compound's alkyne can potentially react with other 1,3-dipoles such as nitrile oxides or nitrones. Furthermore, under photochemical or thermal conditions, alkynes can participate in [2+2] cycloadditions with alkenes to form cyclobutene (B1205218) derivatives, although this is less common in the context of bioconjugation compared to click chemistry.

Reactions of the Pyridine (B92270) Nitrogen Atom (e.g., Protonation, Coordination)

The pyridine ring in this compound contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This makes the nitrogen atom basic and nucleophilic. It can be readily protonated by acids to form the corresponding pyridinium (B92312) salt. This property influences the solubility and electronic characteristics of the molecule. The basicity of the pyridine nitrogen can be modulated by substituents on the ring.

Furthermore, the lone pair of electrons allows the pyridine nitrogen to act as a ligand, coordinating to various metal centers. This coordination ability is exploited in the synthesis of metal-organic frameworks (MOFs) and in catalysis. The ability of pyridyl-containing compounds to form complexes with metals is well-established. nih.gov

Transformations of the Acetamide (B32628) Functional Group

The acetamide group (-NHC(O)CH₃) is a robust functional group, but it can undergo specific chemical transformations.

Amide bonds, including the one in this compound, can be cleaved through hydrolysis. libretexts.org This reaction can be catalyzed by either acid or base, typically requiring heat.

Acidic Hydrolysis : Heating the compound with a dilute strong acid, such as hydrochloric acid, will break the amide bond to yield 5-ethynylpyridin-3-amine (B1321226) and acetic acid. libretexts.orgrsc.org The amine product will be present as its ammonium (B1175870) salt under these acidic conditions.

Alkaline Hydrolysis : Heating with a strong base, like sodium hydroxide (B78521) solution, also cleaves the amide bond, producing 5-ethynylpyridin-3-amine and the corresponding carboxylate salt (e.g., sodium acetate). libretexts.org

Conversely, this compound can be synthesized through an amide formation reaction. blazingprojects.com The most direct method involves the acylation of the parent amine, 5-ethynylpyridin-3-amine, with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). Modern synthetic methods often employ coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction between the amine and acetic acid under milder conditions. nih.gov

Table 3: Summary of Amide Group Transformations

| Reaction | Conditions | Reactants | Products |

|---|---|---|---|

| Acidic Hydrolysis | Heat, dilute acid (e.g., HCl) | This compound, H₂O | 5-ethynylpyridin-3-ammonium salt, Acetic Acid. libretexts.org |

| Alkaline Hydrolysis | Heat, base (e.g., NaOH) | This compound, H₂O | 5-ethynylpyridin-3-amine, Sodium Acetate (B1210297). libretexts.org |

| Amide Formation | Varies (e.g., base, coupling agents) | 5-ethynylpyridin-3-amine, Acetylating agent (e.g., Acetyl Chloride) | this compound, HCl |

N-Alkylation and Acylation of the Amide Nitrogen

The amide nitrogen in this compound presents a site for further functionalization through N-alkylation and N-acylation reactions. These transformations can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of interest in various research contexts.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved under various conditions. Generally, the deprotonation of the amide N-H with a suitable base, followed by reaction with an alkyl halide, is a common strategy. The choice of base and solvent is crucial to control the regioselectivity and avoid competing reactions on the pyridine ring or the ethynyl group. The reactivity of related N-heterocyclic compounds suggests that bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would be effective for this transformation. researchgate.net The reaction temperature can also influence the outcome, with lower temperatures generally favoring N-alkylation over other potential side reactions. researchgate.net

Table 1: Illustrative Conditions for N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Potential Product |

| Methyl iodide | NaH | THF | 0 to rt | N-Methyl-N-(5-ethynylpyridin-3-yl)acetamide |

| Benzyl bromide | K₂CO₃ | Acetonitrile (B52724) | rt to 60 | N-Benzyl-N-(5-ethynylpyridin-3-yl)acetamide |

| Ethyl bromoacetate | Cs₂CO₃ | DMF | rt | Ethyl 2-(N-(5-ethynylpyridin-3-yl)acetamido)acetate |

N-Acylation: The amide nitrogen can also undergo acylation to form N-acylamides or imides. These reactions are typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. The conditions for N-acylation are generally similar to those for N-alkylation, employing a non-nucleophilic base to facilitate the reaction. researchgate.net The resulting N-acylated products can serve as intermediates for further synthetic elaborations or may exhibit unique biological activities themselves.

Table 2: Representative Conditions for N-Acylation of this compound

| Acylating Agent | Base | Solvent | Temperature (°C) | Potential Product |

| Acetyl chloride | Pyridine | Dichloromethane | 0 to rt | N-Acetyl-N-(5-ethynylpyridin-3-yl)acetamide |

| Benzoyl chloride | Triethylamine | THF | 0 to rt | N-Benzoyl-N-(5-ethynylpyridin-3-yl)acetamide |

| Acetic anhydride | DMAP (cat.) | Acetonitrile | rt | N-Acetyl-N-(5-ethynylpyridin-3-yl)acetamide |

Intramolecular Cyclization and Heterocycle Formation Pathways

The presence of both an ethynyl group and an acetamide moiety on the pyridine scaffold of this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. These transformations are valuable for generating structural diversity and accessing complex molecular architectures.

The terminal alkyne is a versatile functional group that can participate in various cyclization reactions. For instance, under appropriate conditions, the amide nitrogen or oxygen could potentially act as a nucleophile, attacking the activated alkyne to form a new ring. This type of cyclization can be promoted by transition metal catalysts (e.g., gold, palladium, or copper) or under thermal or acidic/basic conditions. rsc.org

One plausible pathway is a 5-endo-dig cyclization, although this is generally disfavored by Baldwin's rules, it can be facilitated by transition metal catalysis. A more likely scenario would involve transformation of the acetyl group or the ethynyl group to facilitate a more favorable cyclization mode. For example, Sonogashira coupling of the terminal alkyne followed by a cyclization cascade is a common strategy in heterocyclic synthesis.

Furthermore, the acetamide group can be hydrolyzed to the corresponding amine, which can then participate in intramolecular reactions with the ethynyl group to form various fused or spirocyclic heterocycles. The specific outcome of these cyclization reactions would be highly dependent on the reaction conditions and any additional reagents employed. The synthesis of various N-heterocycles often involves the strategic use of functional groups that can undergo intramolecular reactions to build the desired ring system. nih.govmdpi.com

Derivatization Strategies for Enhancing Specific Research Applications

To enhance the utility of this compound in specific research applications, various derivatization strategies can be employed. These modifications can be designed to introduce reporter groups, enhance binding affinity to a biological target, or improve pharmacokinetic properties.

The terminal ethynyl group is particularly amenable to derivatization via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the molecule to a wide range of other molecules containing an azide functional group, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

The pyridine ring itself can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered. The amide moiety can also be modified, as discussed in the N-alkylation and acylation section, to modulate the compound's properties. The synthesis of various biologically important N-heteroaryl acetamides often involves such derivatizations to optimize their activity. researchgate.net

Table 3: Examples of Derivatization Strategies and Their Applications

| Functional Group | Reaction Type | Reagent/Catalyst | Potential Application |

| Ethynyl | CuAAC | Azide-functionalized fluorophore, Cu(I) catalyst | Fluorescent labeling for imaging studies |

| Ethynyl | Sonogashira coupling | Aryl halide, Pd/Cu catalyst | Introduction of diverse aryl substituents for structure-activity relationship studies |

| Amide N-H | N-alkylation | Alkyl halide with a terminal amine, Base | Introduction of a handle for further conjugation |

| Pyridine Ring | C-H activation | Transition metal catalyst | Direct functionalization of the pyridine core |

By strategically applying these derivatization techniques, the core structure of this compound can be tailored to meet the specific demands of a wide range of research applications, from chemical biology to materials science.

Computational and Theoretical Investigations of N 5 Ethynylpyridin 3 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the electronic and structural properties of molecules. researchgate.net These methods have become a standard tool in chemical research for their balance of accuracy and computational cost. cuny.edu

Electronic Structure and Reactivity Predictions

DFT calculations are employed to determine the electronic structure of N-(5-Ethynylpyridin-3-yl)acetamide. This involves mapping the electron density distribution to understand regions that are electron-rich or electron-deficient. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions. For molecules in the acetamide (B32628) family, these calculations help identify sites susceptible to nucleophilic or electrophilic attack. nih.gov For instance, in related acetamide derivatives, the oxygen and nitrogen atoms of the acetamide group are often identified as potential sites for nucleophilic attack. nih.gov The ethynyl (B1212043) group, with its high electron density, and the pyridine (B92270) ring also significantly influence the molecule's electronic landscape and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Acetamide Derivative

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -5.3130 | Indicates the ability to donate electrons. |

| LUMO Energy | -0.2678 | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | 5.0452 | A larger gap suggests higher stability. |

Note: Data presented is for a comparable N-phenyl-pyrazolyl-acetamide derivative as found in a DFT study and serves to illustrate the type of data generated. nih.gov Specific values for this compound would require a dedicated computational study.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) that result from rotation around its single bonds.

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. arxiv.org While specific reaction mechanism studies for this compound are not widely published, the methodologies can be applied to understand its synthesis or metabolic degradation. For example, in a synthetic context, DFT could be used to model the transition states of the coupling reaction that forms the amide bond. This would provide insights into the reaction's feasibility, kinetics, and the potential for side products. These calculations help in optimizing reaction conditions by providing a molecular-level understanding of the process.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

While quantum mechanics is ideal for understanding the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study how a molecule behaves over time, especially in a complex biological environment like the binding site of a protein. researchgate.net

Conformational Flexibility and Dynamics

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of every atom in the system can be tracked over time.

For this compound, an MD simulation would reveal its dynamic behavior, showing how the molecule flexes, bends, and rotates. This is particularly important when it is bound to a biological target, such as a protein kinase. The simulation can show how the ligand adapts its conformation to fit within the binding pocket and how its internal motions might influence the stability of the interaction. Key metrics from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability of the ligand's position and the flexibility of its individual atoms, respectively. mdpi.com

Binding Site Analysis within Theoretical Models

When docked into a theoretical model of a target protein, MD simulations can provide a detailed analysis of the binding site. These simulations can identify and quantify the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions, that stabilize the ligand-protein complex.

For this compound, one would expect the pyridine nitrogen and the amide group to be key players in forming hydrogen bonds with amino acid residues in a binding pocket. The ethynyl group could participate in hydrophobic interactions or potentially interact with specific residues. The simulation can also reveal the role of water molecules in mediating the interaction between the ligand and the protein. By analyzing the residence time of these interactions throughout the simulation, researchers can assess the stability of the binding mode and predict the affinity of the compound for its target. mdpi.com

Table 2: Potential Intermolecular Interactions for this compound in a Kinase Binding Site (Hypothetical)

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Pyridine Nitrogen | Cysteine (backbone NH) | Hydrogen Bond Acceptor |

| Amide NH | Glutamate (side chain C=O) | Hydrogen Bond Donor |

| Amide C=O | Lysine (side chain NH3+) | Hydrogen Bond Acceptor |

| Ethynyl Group | Leucine, Valine | Hydrophobic Interaction |

| Pyridine Ring | Phenylalanine, Tyrosine | π-π Stacking |

This table is illustrative and based on common interactions observed for similar kinase inhibitors. The precise interactions would depend on the specific protein target.

Virtual Screening and Ligand-Based Design Methodologies for Related Scaffolds

The exploration of chemical space around a given scaffold is a cornerstone of modern drug discovery and materials science. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of computational methodologies are routinely applied to explore related pyridine-based scaffolds. These approaches, broadly categorized as virtual screening and ligand-based design, are instrumental in identifying novel compounds with desired properties by leveraging the structural information of known active molecules. This section will detail these methodologies with a focus on how they can be applied to the this compound scaffold for the purpose of scaffold exploration.

Virtual Screening Techniques

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to possess a particular biological activity or property. This is often achieved through either ligand-based or structure-based methods. Given the focus on scaffold exploration, ligand-based approaches are particularly relevant when a 3D structure of a biological target is not available or not the primary focus.

One prominent technique is similarity searching , which operates on the principle that structurally similar molecules are likely to have similar activities. nih.gov This can be performed using 2D or 3D similarity metrics. For the this compound scaffold, a virtual screening campaign could begin by using this molecule as a query to search large compound databases. The similarity is often quantified using molecular fingerprints, such as Extended-Connectivity Fingerprints (ECFP4) or Functional-Class Fingerprints (FCFP4), and a Tanimoto coefficient cutoff to identify close analogs. researchgate.net

Scaffold hopping is another powerful virtual screening technique that aims to identify compounds with different core structures (scaffolds) but similar activity profiles to the query molecule. nih.govmdpi.com This is particularly useful for discovering novel chemical series that may have improved properties. Starting with the this compound scaffold, scaffold hopping algorithms could replace the pyridine core with other heterocyclic systems while maintaining the spatial arrangement of key pharmacophoric features, such as the ethynyl and acetamide groups. For instance, a search might identify imidazo[1,2-a]pyridine (B132010) or quinoline (B57606) derivatives that present similar pharmacophoric points. nih.govnih.gov

A collaborative virtual screening effort on an imidazo[1,2-a]pyridine series for visceral leishmaniasis exemplifies the power of these methods. researchgate.netnih.gov In this study, multiple pharmaceutical companies used in silico similarity searches on their proprietary libraries to rapidly expand the chemical space around a hit compound. nih.gov A similar collaborative or competitive approach could be envisioned for exploring the potential of the this compound scaffold.

The following table outlines a hypothetical virtual screening workflow for the this compound scaffold based on common practices in the field.

| Step | Methodology | Description | Potential Application to this compound |

|---|---|---|---|

| 1 | Query Definition | Selection of the starting molecule for the virtual screen. | Use of this compound as the query structure. |

| 2 | Database Selection | Choosing the compound libraries to be screened. | Screening of commercial or proprietary databases (e.g., Enamine, ZINC). |

| 3 | Similarity Search | Identification of structurally similar compounds using 2D or 3D methods. nih.gov | Application of ECFP4 fingerprints with a Tanimoto similarity cutoff to find close analogs. researchgate.net |

| 4 | Scaffold Hopping | Discovery of compounds with different scaffolds but similar pharmacophoric features. nih.govmdpi.com | Identification of alternative heterocyclic cores that maintain the orientation of the ethynyl and acetamide groups. |

| 5 | Pharmacophore Modeling | Building a model of the essential steric and electronic features required for activity. | Development of a pharmacophore model based on this compound and its identified analogs. |

| 6 | Docking (if target is known) | Predicting the binding orientation of ligands to a target protein. mdpi.com | Docking of identified hits into a relevant protein target to prioritize compounds. |

Ligand-Based Design Methodologies

Ligand-based drug design (LBDD) encompasses a range of computational methods that utilize the information from a set of known active ligands to design new molecules with improved properties, even in the absence of a known target structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key LBDD technique. A QSAR model is a mathematical equation that correlates the chemical structure of a set of compounds with their biological activity. nih.gov For the this compound scaffold, a 3D-QSAR study could be initiated once a series of analogs with measured activities are synthesized. mdpi.com This involves aligning the molecules and calculating steric and electrostatic fields around them to derive a predictive model. Such a model can then be used to predict the activity of newly designed compounds before their synthesis, thus guiding the optimization process.

The development of a QSAR model involves several steps, as outlined in the table below.

| Step | Description | Relevance to Scaffold Exploration |

|---|---|---|

| 1 | Data Set Selection | A diverse set of compounds with a range of biological activities is chosen. |

| 2 | Molecular Descriptor Calculation | Various physicochemical and structural properties are calculated for each molecule. nih.gov |

| 3 | Model Building | Statistical methods are used to build a mathematical relationship between the descriptors and activity. nih.gov |

| 4 | Model Validation | The predictive power of the model is assessed using internal and external validation techniques. nih.gov |

Pharmacophore modeling, as mentioned earlier, is another cornerstone of LBDD. A pharmacophore model represents the essential 3D arrangement of functional groups that are responsible for a molecule's biological activity. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to screen virtual libraries for molecules that fit the model, including those with different underlying scaffolds.

The successful application of these computational methodologies can significantly accelerate the exploration of the chemical space around the this compound scaffold, leading to the identification of novel compounds with potentially interesting properties for a variety of applications.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(5-Ethynylpyridin-3-yl)acetamide in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, offering unambiguous evidence of the compound's constitution.

The structural verification of this compound is accomplished through a combination of 1D and 2D NMR experiments. mdpi.com ¹H NMR provides information on the chemical environment and multiplicity of protons, while ¹³C NMR reveals the number and types of carbon atoms. For complex molecules, these 1D spectra are often supplemented with 2D techniques to resolve ambiguities and establish connectivity. mdpi.comznaturforsch.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.comsdsu.edu It is instrumental in tracing out the proton networks within the pyridine (B92270) ring and the acetyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. youtube.comsdsu.edunih.gov This experiment is crucial for assigning the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. youtube.comsdsu.eduwisc.edu This is particularly valuable for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the ethynyl (B1212043) carbons, and for linking the acetamide (B32628) group to the pyridine ring. wisc.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules, which can help confirm that all observed signals belong to a single molecular entity.

The following tables present typical, though hypothetical, ¹H and ¹³C NMR chemical shift assignments for this compound, based on known data for similar structural motifs. znaturforsch.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (Pyridine) | 8.60 | d | 2.1 |

| H4 (Pyridine) | 8.35 | t | 2.0 |

| H6 (Pyridine) | 8.80 | d | 1.8 |

| NH (Amide) | 10.50 | s | - |

| CH₃ (Acetyl) | 2.15 | s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | 145.0 |

| C3 (Pyridine) | 138.0 |

| C4 (Pyridine) | 148.0 |

| C5 (Pyridine) | 118.0 |

| C6 (Pyridine) | 150.0 |

| C=O (Amide) | 169.0 |

| CH₃ (Acetyl) | 24.5 |

| C≡CH (Ethynyl) | 82.0 |

The conformational preferences of this compound in solution, particularly concerning the orientation of the acetamide group relative to the pyridine ring, can be investigated using NMR techniques. The rotation around the C3-N bond may be hindered, potentially leading to distinct conformers.

Variable temperature (VT) NMR studies can provide thermodynamic data on conformational equilibria. nih.gov Additionally, NOESY experiments are powerful for determining through-space proximities. For instance, a NOE correlation between the amide N-H proton and the H2 or H4 proton of the pyridine ring would provide direct evidence for a specific planar or near-planar conformation. The relative energies of different conformers can also be explored through computational modeling, with the results often corroborated by experimental NMR data. researchgate.net

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, or as adducts with cations like sodium, [M+Na]⁺. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming the expected composition of C₉H₈N₂O. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.gov

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for N-acetyl compounds, resulting in a fragment corresponding to protonated 3-amino-5-ethynylpyridine.

Cleavage of the amide bond: This can lead to the formation of an acetyl cation (CH₃CO⁺) or a pyridinylaminium ion.

Fragmentations involving the pyridine ring and ethynyl group: Cleavage of the ethynyl group or ring opening of the pyridine nucleus can also occur.

The fragmentation pattern helps to confirm the connectivity of the different functional groups within the molecule.

Table 3: Predicted Major Fragments in the ESI-MS/MS Spectrum of [this compound+H]⁺

| m/z of Fragment | Proposed Structure/Loss |

|---|---|

| 161.07 | [M+H]⁺ |

| 119.06 | [M+H - CH₂CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on the molecule in solution and the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional structure of this compound in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

The analysis provides detailed information on:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Torsion angles: These define the conformation of the molecule, such as the dihedral angle between the plane of the pyridine ring and the plane of the amide group. researchgate.net

Intermolecular interactions: It reveals how molecules are packed in the crystal lattice, identifying hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen or pyridine nitrogen of an adjacent molecule) and π-π stacking interactions between pyridine rings. researchgate.netresearchgate.net

The crystal structure provides an unambiguous confirmation of the compound's constitution and offers insight into the non-covalent forces that govern its solid-state assembly.

Absolute Configuration Determination of Chiral Derivatives

While this compound itself is not chiral, the introduction of a stereocenter would necessitate the determination of the absolute configuration of the resulting enantiomers. Several powerful techniques are available for this purpose.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. By crystallizing a single enantiomer, for instance through chiral chromatography, the three-dimensional arrangement of atoms in space can be unambiguously determined. nih.gov This technique was successfully used to establish the absolute configuration of a chiral pyridazinone derivative. nih.gov For a chiral derivative of this compound, co-crystallization with a suitable chiral co-former could also facilitate the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: NMR spectroscopy is a potent tool for assigning absolute configuration in solution. This can be achieved by:

Chiral Derivatizing Agents (CDAs): Reacting the chiral analyte with a CDA to form diastereomers, which possess distinct NMR spectra.

Chiral Solvating Agents (CSAs): Using a chiral solvating agent that forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. mdpi.com For example, a thiourea (B124793) derivative has been effectively used as a chiral sensor to determine the absolute configuration of N-3,5-dinitrobenzoyl amino acids by observing shifts in their ¹H and ¹³C NMR spectra. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: For conformationally rigid cyclic derivatives, 1D and 2D NOE experiments can establish through-space proximity of protons, which can be correlated with a specific stereoisomer. sciprofiles.com

The synthesis of such chiral derivatives could be approached via asymmetric catalytic processes, which have been developed for related nitrogen-containing heterocyclic compounds. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of this compound is governed by a network of intermolecular interactions. The molecule contains several key functional groups capable of forming strong and weak non-covalent bonds: the amide N-H (hydrogen bond donor), the carbonyl oxygen (hydrogen bond acceptor), the pyridine nitrogen (hydrogen bond acceptor), and the aromatic pyridine ring and ethynyl group (π-systems).

Hydrogen Bonding: The most significant interaction expected in the crystal structure is the N—H⋯O hydrogen bond between the amide groups of adjacent molecules, often leading to the formation of chains or dimers. researchgate.net Similar N—H⋯O hydrogen bonds are the primary interaction in the crystal packing of acetamide itself. rsc.org Additionally, weaker C—H⋯O and C—H⋯N interactions involving the pyridine ring and ethynyl protons are also likely to be present, further stabilizing the crystal lattice. mdpi.com

π-Interactions: The pyridine ring and the ethynyl group can participate in π-π stacking interactions. Furthermore, C—H⋯π interactions, where an aromatic or acetylenic proton interacts with the face of a pyridine ring, are also plausible. researchgate.net

The interplay of these interactions dictates the final crystal packing, which can be further analyzed using theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) to investigate the nature and strength of the bonds. mdpi.com

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (Amide) | O=C (Amide) | D···A ≈ 2.8 - 3.1 |

| Hydrogen Bond | C-H (Pyridine) | N (Pyridine) | D···A ≈ 3.2 - 3.5 |

| Hydrogen Bond | C-H (Pyridine/Ethynyl) | O=C (Amide) | D···A ≈ 3.2 - 3.6 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Centroid-Centroid ≈ 3.4 - 3.8 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential non-destructive techniques for identifying the functional groups within this compound and analyzing its vibrational modes. The spectra are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT), to achieve more precise assignments. researchgate.netscispace.com

The key characteristic vibrational bands for this molecule are:

N-H Vibrations: The N-H stretching vibration of the secondary amide is expected to appear as a strong band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. Its exact position is sensitive to the strength of hydrogen bonding in the solid state. researchgate.net

C-H Vibrations: The acetylenic ≡C-H stretch is a sharp, characteristic band expected near 3300 cm⁻¹. The aromatic C-H stretches of the pyridine ring will appear between 3000 and 3100 cm⁻¹.

C≡C Stretch: The ethynyl C≡C stretching vibration gives rise to a weak to medium intensity band in the region of 2100-2150 cm⁻¹.

Amide Bands: These are the most characteristic vibrations for the acetamide moiety.

Amide I: Primarily due to the C=O stretching vibration, this is typically the strongest band in the IR spectrum, found between 1640 and 1680 cm⁻¹. researchgate.net

Amide II: A mixed vibration of N-H in-plane bending and C-N stretching, appearing between 1510 and 1570 cm⁻¹.

Amide III: A more complex mode involving C-N stretching and N-H bending, located in the 1250-1350 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | -NH- (Amide) | 3200 - 3400 | Strong | Medium |

| ≡C-H Stretch | Alkyne C-H | ~3300 | Medium, Sharp | Strong |

| C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium | Strong |

| C≡C Stretch | Alkyne C≡C | 2100 - 2150 | Medium-Weak | Strong |

| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Very Strong | Medium |

| Pyridine Ring Stretch | Pyridine C=C, C=N | 1550 - 1610 | Strong | Strong |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1510 - 1570 | Strong | Weak |

| Pyridine Ring Stretch | Pyridine C=C, C=N | 1400 - 1480 | Strong | Medium |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetamide |

| N-3,5-dinitrobenzoyl amino acids |

| Thiourea |

| Pyridazinone |

| N-fluoroaryl aziridines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Ethynylpyridin-3-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of acetamide derivatives typically involves multi-step reactions, including amidation, nucleophilic substitution, and heterocyclic ring formation. For example, analogous compounds like N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide require controlled steps such as thioether bond formation and pyridine ring functionalization . Optimization involves adjusting temperature (e.g., 130°C for cyclization), solvent selection (DMF for polar intermediates), and catalysts (e.g., POCl₃ for phosphorylation) . Purification via column chromatography or recrystallization ensures >95% purity.

Q. How is the compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?

- Methodological Answer : Characterization combines 1H NMR (to confirm proton environments), IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and LC-MS for molecular weight validation . Conflicting data (e.g., unexpected peaks in NMR) are resolved by repeating reactions under inert atmospheres to avoid oxidation byproducts or using 2D NMR (COSY, HSQC) to assign overlapping signals . Elemental analysis further verifies stoichiometry.

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : SAR studies involve synthesizing analogs with modified pyridine or ethynyl groups and testing biological activity. For example:

- Bioisosteric replacement : Swapping the ethynyl group with a methylsulfonyl group to assess solubility changes .

- Pharmacophore mapping : Using molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .

Activity data is tabulated for comparison:

| Derivative | Modification | IC₅₀ (µM) | Target |

|---|---|---|---|

| A | Ethynyl → Cl | 0.12 | Kinase X |

| B | Pyridine → Benzothiazole | 2.5 | Protease Y |

Such tables highlight critical functional groups for activity .

Q. How are contradictions in biological assay data resolved (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer : Discrepancies arise from factors like metabolic instability or off-target effects. Strategies include:

- Metabolic profiling : Incubating the compound with liver microsomes to identify degradation products .

- Orthogonal assays : Validating kinase inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

For example, if in vitro IC₅₀ is 0.1 µM but in vivo ED₅₀ is 10 mg/kg, pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are conducted to optimize bioavailability .

Q. What experimental designs are used to evaluate the compound’s interaction with biological targets?

- Methodological Answer : Interaction studies employ:

- Isothermal titration calorimetry (ITC) : To measure binding thermodynamics (ΔH, ΔS) .

- Cryo-EM/X-ray crystallography : For resolving binding poses in enzyme active sites (e.g., SARS-CoV-2 main protease) .

- Competitive binding assays : Using fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement in real-time .

Data-Driven Research Challenges

Q. How do researchers address solubility and stability issues during formulation studies?

- Methodological Answer : Solubility is enhanced via:

- Co-solvent systems : Using PEG-400 or cyclodextrins for aqueous compatibility .

- Salt formation : Reacting the free base with HCl or sodium acetate to improve crystallinity .

Stability under physiological pH (e.g., 7.4) is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What computational tools predict the compound’s ADMET properties, and how are these validated experimentally?

- Methodological Answer : Tools like SwissADME predict logP (lipophilicity) and BBB permeability, while ProTox-II estimates hepatotoxicity. Experimental validation includes:

- Caco-2 cell assays : For intestinal absorption .

- hERG channel inhibition assays : To assess cardiac toxicity risks .

Discrepancies between predictions and experimental data (e.g., higher-than-predicted clearance) prompt structural tweaks, such as reducing molecular weight or adding hydrogen bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.